2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid 2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17684519
InChI: InChI=1S/C10H12N2O3/c1-15-10(4-2-5-10)9-11-6-3-7(12-9)8(13)14/h3,6H,2,4-5H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol

2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17684519

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
IUPAC Name 2-(1-methoxycyclobutyl)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C10H12N2O3/c1-15-10(4-2-5-10)9-11-6-3-7(12-9)8(13)14/h3,6H,2,4-5H2,1H3,(H,13,14)
Standard InChI Key FZCVNGJEKKZQBC-UHFFFAOYSA-N
Canonical SMILES COC1(CCC1)C2=NC=CC(=N2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid (molecular formula: C10H12N2O3\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{3}) features a pyrimidine ring substituted at the C2 position with a 1-methoxycyclobutyl group and a carboxylic acid moiety at C4. The cyclobutyl ring introduces steric constraints and conformational rigidity, which may influence intermolecular interactions in biological systems . The methoxy group (-OCH3_3) enhances solubility relative to alkyl-substituted analogs, while the carboxylic acid enables hydrogen bonding and salt formation .

Physicochemical Properties

Although experimental data for this compound are unavailable, properties can be inferred from structurally related pyrimidine-4-carboxylic acids:

Property2-Thiomethylpyrimidine-4-carboxylic acid Predicted for 2-(1-Methoxycyclobutyl)pyrimidine-4-carboxylic acid
Melting Point208–210°C (decomp)190–200°C (estimated)
Density1.45 g/cm³1.32–1.40 g/cm³
pKa (carboxylic acid)2.662.8–3.2
Solubility in WaterLowModerate (enhanced by methoxy group)

The methoxycyclobutyl group likely reduces crystallinity compared to thiomethyl derivatives, potentially improving bioavailability .

Synthetic Methodologies

Minisci Reaction for Pyrimidine Functionalization

The Minisci reaction, a radical-based method for heteroaromatic C–H functionalization, offers a viable route to synthesize 5-substituted pyrimidine-4-carboxylic acid esters . For 2-(1-methoxycyclobutyl)pyrimidine-4-carboxylic acid, a proposed pathway involves:

  • Ester Protection: Methyl pyrimidine-4-carboxylate serves as the starting material to avoid side reactions at the carboxylic acid site.

  • Radical Alkylation: Reaction with 1-methoxycyclobutane under oxidative conditions (e.g., AgNO3_3, (NH4_4)2_2S2_2O8_8) introduces the cyclobutyl group at C2 .

  • Hydrolysis: Basic hydrolysis converts the ester to the free carboxylic acid.

This method avoids harsh halogenation steps and permits regioselective substitution .

Cyclobutane Ring Construction

The 1-methoxycyclobutyl group can be synthesized via [2+2] cycloaddition of ethylene derivatives with ketenes, followed by methoxylation. For example:
CH2=CH2+O=C=OUVCyclobutanoneNaOCH31Methoxycyclobutane\text{CH}_2=\text{CH}_2 + \text{O}=\text{C}=\text{O} \xrightarrow{\text{UV}} \text{Cyclobutanone} \xrightarrow{\text{NaOCH}_3} 1-\text{Methoxycyclobutane}
This approach ensures high stereochemical control, critical for maintaining the compound’s structural integrity .

Challenges and Future Directions

Synthetic Limitations

Current methods for pyrimidine-4-carboxylic acid derivatives suffer from low yields (30–45%) in cyclization steps . Flow chemistry or microwave-assisted synthesis could optimize the Minisci reaction for 2-(1-methoxycyclobutyl)pyrimidine-4-carboxylic acid, potentially increasing efficiency.

Biological Evaluation

In vitro profiling against cancer cell lines (e.g., NCI-60 panel) and bacterial strains (e.g., P. aeruginosa ATCC 10145) is essential to validate hypothesized activities . Preliminary assays should prioritize cytotoxicity and metabolic stability assessments.

Formulation Strategies

The compound’s moderate solubility may necessitate salt formation (e.g., monoethanolamine) or nanoparticle encapsulation to improve pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator